![molecular formula C16H15N3 B189152 (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile CAS No. 10050-86-9](/img/structure/B189152.png)
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that belongs to the class of imines. It is also known as DAPEN, and its molecular formula is C17H17N3. This compound has been the subject of extensive research due to its potential applications in various fields of science and technology.
Aplicaciones Científicas De Investigación
DAPEN has been extensively studied for its potential applications in various fields of science and technology. Some of the research areas where DAPEN has been investigated include:
1. Organic synthesis: DAPEN has been used as a building block in the synthesis of various organic compounds.
2. Medicinal chemistry: DAPEN has been investigated for its potential as a drug candidate for the treatment of various diseases.
3. Material science: DAPEN has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of DAPEN is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. DAPEN has been shown to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in various physiological processes, including tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
DAPEN has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of metalloproteinases: DAPEN has been shown to inhibit the activity of various metalloproteinases, including MMP-2 and MMP-9.
2. Antimicrobial activity: DAPEN has been shown to have antimicrobial activity against various bacteria and fungi.
3. Cytotoxicity: DAPEN has been shown to have cytotoxic effects against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPEN has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, DAPEN has some limitations as well. It is insoluble in water, which limits its use in aqueous systems. Additionally, DAPEN has been shown to be toxic to some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DAPEN. Some of these include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of DAPEN.
2. Development of new drug candidates: DAPEN has shown promising results as a drug candidate for the treatment of various diseases. Further studies are needed to develop new drug candidates based on DAPEN.
3. Exploration of new applications: DAPEN has potential applications in various fields of science and technology. Further studies are needed to explore new applications of DAPEN.
Conclusion:
In conclusion, (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that has been extensively studied for its potential applications in various fields of science and technology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of DAPEN in various fields of science and technology.
Métodos De Síntesis
The synthesis of DAPEN involves the reaction of 4-(dimethylamino)benzaldehyde with phenylacetonitrile. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The product is obtained as a yellow solid after purification using column chromatography.
Propiedades
Número CAS |
10050-86-9 |
|---|---|
Nombre del producto |
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile |
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C16H15N3/c1-19(2)15-10-8-14(9-11-15)18-16(12-17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clave InChI |
CGIGSJWVCYXZFH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




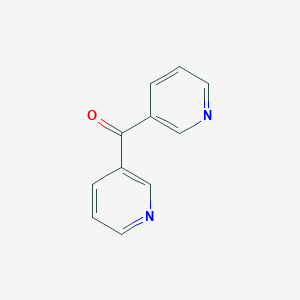
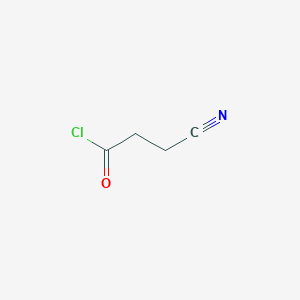



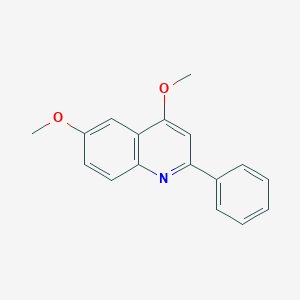
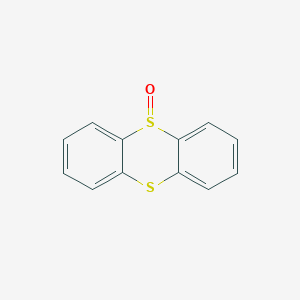


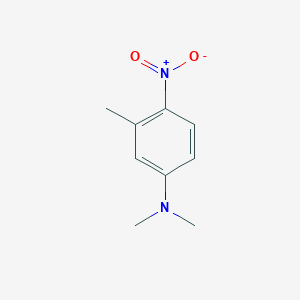


![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)